1-(4-methoxyphenyl)-1H-tetrazole-5-thiol
CAS No.: 13980-76-2
Cat. No.: VC3702309
Molecular Formula: C8H8N4OS
Molecular Weight: 208.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13980-76-2 |
|---|---|
| Molecular Formula | C8H8N4OS |
| Molecular Weight | 208.24 g/mol |
| IUPAC Name | 1-(4-methoxyphenyl)-2H-tetrazole-5-thione |
| Standard InChI | InChI=1S/C8H8N4OS/c1-13-7-4-2-6(3-5-7)12-8(14)9-10-11-12/h2-5H,1H3,(H,9,11,14) |
| Standard InChI Key | UFALKIBIWOKBDL-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=S)N=NN2 |
| Canonical SMILES | COC1=CC=C(C=C1)N2C(=S)N=NN2 |
Introduction
Chemical Structure and Properties
1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol belongs to the tetrazole family, a group of synthetic organic heterocyclic compounds known for their high nitrogen content among stable heterocycles . The compound has the molecular formula C8H8N4OS, containing a tetrazole ring (a five-membered ring with four nitrogen atoms and one carbon), a thiol (-SH) substituent, and a 4-methoxyphenyl group .
While specific physicochemical data for 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is limited in the available literature, properties can be estimated by comparing with structurally similar compounds such as 1-(4-hydroxyphenyl)-2H-tetrazole-5-thione. Table 1 presents this comparative analysis.
Table 1. Comparison of Properties Between Related Tetrazole Compounds
The substitution of the hydroxyl (-OH) group with a methoxy (-OCH3) group would likely increase lipophilicity and potentially impact the compound's solubility profile, particularly enhancing solubility in less polar organic solvents compared to its hydroxyl-containing analog.
Synthesis Methods
Of particular relevance is the reaction of 4-methoxybenzonitrile with sodium azide using Amberlyst-15 as a catalyst, which has been reported to yield 5-(4-methoxyphenyl)-1H-tetrazole in 94% yield . This intermediate could subsequently be converted to the desired thiol derivative through appropriate thiolation reactions.
The microwave-assisted methods offer significant advantages in terms of reaction time and yield. For instance, the procedure using monodisperse Pd/Co nanoparticles decorated on multi-walled carbon nanotubes (Mw-Pd/Co@CNT NPs) completes in just 10 minutes and provides excellent yields (90-99%) . Such methodology represents an environmentally benign approach with simple protocols and ease of workup.
Reaction Mechanisms
The mechanism for the formation of 5-substituted 1H-tetrazoles typically involves a [3+2]-cycloaddition reaction. When catalyzed by transition metals such as copper, the mechanism likely proceeds through initial activation of the nitrile group by the metal catalyst, followed by cycloaddition with the azide to form the tetrazole ring .
In the Cu(II)-catalyzed synthesis, it is proposed that the Cu(II) species first activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. This is followed by a [3+2]-cycloaddition reaction between the activated nitrile and sodium azide, ultimately leading to the formation of the tetrazole ring .
For the three-component one-pot synthesis using PVA@Cu(II) Schiff base complex catalyst, the mechanism involves initial formation of an oxime from the aldehyde and hydroxylamine, followed by [3+2]-cycloaddition between the oxime and hydrazoic acid, and finally elimination of water to yield the tetrazole . This methodology could potentially be adapted for the synthesis of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol by using appropriate starting materials.
Applications in Scientific Research
1-(4-Methoxyphenyl)-1H-tetrazole-5-thiol demonstrates remarkable versatility in its applications across multiple scientific disciplines. Table 3 summarizes the key areas where this compound finds significant utility.
Table 3. Applications of 1-(4-Methoxyphenyl)-1H-tetrazole-5-Thiol in Scientific Research
Pharmaceutical Research
In pharmaceutical development, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol serves as a key intermediate in the synthesis of various drugs, particularly those targeting cardiovascular and neurological disorders . The tetrazole moiety is recognized as a bioisostere of carboxylic acid groups, making tetrazole-containing compounds valuable for drug design. The thiol functionality further enhances the compound's potential for forming coordination complexes with various metal ions, which can be exploited in the development of metallopharmaceuticals.
Agricultural Applications
In the agricultural sector, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol contributes to the formulation of agrochemicals that provide effective solutions for pest control and plant growth enhancement . The compound's potential role may include functioning as a protective group, a linker, or contributing directly to the bioactive properties of agricultural formulations.
The high nitrogen content of the tetrazole ring, combined with the reactivity of the thiol group, makes this compound potentially valuable for developing controlled-release formulations of agricultural chemicals, though specific mechanisms require further elucidation.
Analytical Chemistry
The compound's utility in analytical chemistry stems from its ability to act as a reagent in methods for detecting and quantifying metal ions in environmental samples . The thiol group in 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol can coordinate with various metal ions, potentially forming colored complexes that facilitate spectrophotometric determination of these ions.
This property is particularly valuable in environmental monitoring, where detection of heavy metals and other potentially harmful elements is critical. The specificity and sensitivity of analytical methods employing this compound would be interesting subjects for dedicated research.
Material Science Applications
In material science, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is incorporated into polymer formulations to enhance thermal stability and mechanical properties . The high nitrogen content of the tetrazole ring contributes to thermal resistance, while the thiol group can participate in crosslinking reactions, potentially improving the mechanical properties of the resulting materials.
Furthermore, the compound might serve as a precursor for the development of coordination polymers and metal-organic frameworks with unique properties, opening avenues for research in advanced materials with tailored characteristics.
Biochemistry Research
In biochemical research, 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol is utilized in studies exploring enzyme inhibition and protein interactions . The compound's structure allows it to interact with various biological targets, potentially through coordination with metal ions in metalloenzymes or through hydrogen bonding and hydrophobic interactions with protein binding sites.
These interactions contribute to a deeper understanding of biochemical pathways and may lead to the development of novel molecular tools for biological research. Specific mechanisms of enzyme inhibition by this compound would be a valuable focus for future investigations.
Future Research Directions
The multifaceted nature of 1-(4-methoxyphenyl)-1H-tetrazole-5-thiol suggests numerous promising avenues for future research. Table 4 outlines potential research directions that could significantly expand our understanding and application of this compound.
Table 4. Potential Future Research Directions
| Research Area | Focus | Expected Outcomes |
|---|---|---|
| Synthetic Methodology | Development of greener, more efficient synthesis routes | More sustainable production methods with higher yields |
| Structure-Activity Relationships | Investigation of biological activities of derivatives | Identification of more potent compounds with targeted effects |
| Coordination Chemistry | Study of metal complexes with various transition metals | New catalysts, sensors, and bioactive metal complexes |
| Materials Development | Exploration of novel polymer composites and nanostructures | Advanced materials with enhanced properties for specific applications |
| Medicinal Chemistry | Evaluation of potential therapeutic applications | New drug candidates for various disorders |
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